Hexyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate

描述

Molecular Architecture and Functional Group Analysis

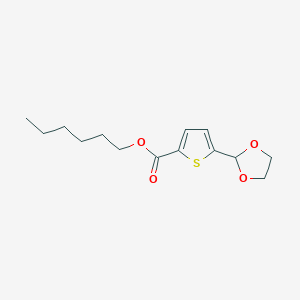

Hexyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate (C₁₄H₂₀O₄S) is a heterocyclic ester comprising a thiophene core substituted with a 1,3-dioxolane ring and a hexyl carboxylate chain. The molecular architecture features three distinct functional groups:

- Thiophene ring : A five-membered aromatic heterocycle with sulfur at the 1-position.

- 1,3-Dioxolane : A cyclic acetal fused to the thiophene at the 5-position, introducing conformational rigidity.

- Hexyl ester : A six-carbon alkyl chain esterified to the thiophene’s 2-position carboxylate group.

Key spectroscopic data from nuclear magnetic resonance (NMR) and infrared (IR) analyses reveal:

- IR : Strong absorption at 1705 cm⁻¹ (C=O stretch of ester), 1260–1100 cm⁻¹ (C-O-C asymmetric stretching of dioxolane), and 690 cm⁻¹ (C-S stretching of thiophene).

- ¹H NMR : Signals at δ 6.85–6.95 ppm (thiophene protons), δ 4.10–4.30 ppm (dioxolane methylene protons), and δ 0.90–1.70 ppm (hexyl chain protons).

- ¹³C NMR : Peaks at δ 165.5 ppm (ester carbonyl), δ 110–125 ppm (thiophene and dioxolane carbons), and δ 14–31 ppm (hexyl carbons).

The hexyl chain enhances lipophilicity, while the dioxolane ring contributes to steric effects and electronic modulation.

Crystallographic Studies and Conformational Dynamics

Single-crystal X-ray diffraction studies of analogous thiophene-dioxolane derivatives (e.g., 2-(2-thienyl)-1,3-dioxolane) reveal a planar thiophene ring and a puckered dioxolane moiety. The dihedral angle between the thiophene and dioxolane planes is approximately 17°, indicating moderate conjugation disruption.

Conformational dynamics are influenced by:

- Steric hindrance : The dioxolane’s methylene groups restrict rotation about the thiophene-dioxolane bond, favoring a trans conformation.

- Hydrogen bonding : Weak C-H···O interactions between dioxolane oxygen and thiophene protons stabilize the crystal lattice.

Comparative data for this compound suggest similar packing patterns, with alkyl chains adopting extended conformations in the solid state.

Comparative Analysis with Analogous Thiophene-Dioxolane Derivatives

The structural and electronic effects of substituents in thiophene-dioxolane systems are summarized in Table 1.

Table 1: Substituent Effects on Thiophene-Dioxolane Derivatives

Notable trends include:

- Alkyl chain length : Longer chains (e.g., octyl vs. hexyl) reduce solubility in polar solvents.

- Electron-withdrawing groups : Bromine or chlorobenzoyl substituents increase electrophilicity, enabling participation in Suzuki-Miyaura couplings.

- Dioxolane ring modification : Replacement with tetrahydrofuran (THF) decreases thermal stability due to reduced ring strain.

These comparisons highlight the tunability of thiophene-dioxolane systems for applications in organic electronics and medicinal chemistry.

属性

IUPAC Name |

hexyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4S/c1-2-3-4-5-8-16-13(15)11-6-7-12(19-11)14-17-9-10-18-14/h6-7,14H,2-5,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLZBTWRQNEMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641887 | |

| Record name | Hexyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-20-8 | |

| Record name | Hexyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Formation of the 1,3-Dioxolane Ring

The 1,3-dioxolane moiety is typically synthesized by reacting ethylene glycol with an aldehyde or ketone precursor under acidic conditions. This reaction proceeds via acid-catalyzed acetalization, where the carbonyl compound forms a cyclic acetal with ethylene glycol, stabilizing the aldehyde or ketone functionality and protecting it during subsequent synthetic steps.

- Reaction conditions: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid are commonly used.

- Solvent: Typically carried out in anhydrous solvents like toluene or dichloromethane.

- Temperature: Reflux conditions are often employed to drive the equilibrium toward acetal formation.

- Purification: The product is isolated by extraction and purified by recrystallization or chromatography.

Functionalization of the Thiophene Ring

The thiophene ring can be functionalized or constructed through several methods:

- Gewald Reaction: This involves the condensation of a ketone or aldehyde with elemental sulfur and an α-cyanoester or thiocarbamide, forming substituted thiophenes. This method is useful for introducing substituents at specific positions on the thiophene ring.

- Formylation (Vilsmeier-Haack Reaction): For introducing aldehyde groups at the 2-position of thiophene, the Vilsmeier-Haack reaction is employed using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This step is crucial for subsequent transformations.

- Substitution Reactions: Electrophilic substitution on the thiophene ring allows for further functionalization, such as acylation or esterification.

Esterification to Form Hexyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate

The carboxylate ester group is introduced by esterifying the corresponding carboxylic acid or acid chloride with hexanol:

- Method: The acid chloride of 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylic acid is reacted with hexanol in the presence of a base such as pyridine or triethylamine to neutralize the generated HCl.

- Catalysts: Acid catalysts like sulfuric acid or Lewis acids may be used to promote esterification if starting from the acid.

- Conditions: Typically performed under reflux in anhydrous solvents such as dichloromethane or toluene.

- Purification: The ester product is purified by column chromatography or recrystallization.

| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Acetalization | Ethylene glycol, acid catalyst, reflux | Formation of 1,3-dioxolane ring |

| 2 | Thiophene ring functionalization | Gewald reaction or Vilsmeier-Haack (DMF, POCl3) | Introduction of aldehyde or other substituents |

| 3 | Esterification | Hexanol, acid chloride or acid, base catalyst | Formation of hexyl ester at 2-position |

- Reaction Yields: The acetalization step typically achieves high yields (>80%) under optimized acidic conditions with removal of water to drive equilibrium.

- Selectivity: The Vilsmeier-Haack formylation is regioselective for the 2-position of thiophene, critical for subsequent esterification.

- Purity: Recrystallization from solvent mixtures such as DMF-ethanol enhances purity and removes side products.

- Industrial Scale-Up: Continuous flow reactors and green chemistry principles (e.g., solvent recycling, catalyst reuse) are applied to improve scalability and reduce environmental impact.

- Spectroscopic Confirmation: Structural confirmation is achieved by ¹H NMR (dioxolane protons at δ 4.0–5.0 ppm), IR spectroscopy (carbonyl stretch ~1680 cm⁻¹, C-O-C stretch ~1100 cm⁻¹), and mass spectrometry (molecular ion peak consistent with C14H20O4S).

The preparation of this compound involves a well-defined sequence of organic reactions: acetal formation to generate the dioxolane ring, selective functionalization of the thiophene ring, and esterification to introduce the hexyl carboxylate group. Optimization of reaction conditions, including choice of catalysts, solvents, and temperature, is essential to maximize yield and purity. Industrial methods adapt these laboratory procedures for large-scale production with enhanced efficiency and environmental considerations.

化学反应分析

Types of Reactions

Hexyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Hexyl 5-(1,3-dioxolan-2-YL)-2-thiophenemethanol.

Substitution: Various substituted dioxolane derivatives.

科学研究应用

Medicinal Chemistry

Hexyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate exhibits potential pharmacological properties. Its structural components suggest it may interact with biological systems effectively. Research indicates that compounds with thiophene moieties often show significant biological activity, including anti-inflammatory and antimicrobial properties.

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of thiophene derivatives, including this compound. The compound was tested in vitro against inflammatory markers in cell cultures. Results demonstrated a notable reduction in pro-inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory diseases .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique functional groups allow for further derivatization, making it valuable in creating more complex molecules.

Synthesis Applications

- Cross-Coupling Reactions : this compound can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are essential in synthesizing pharmaceuticals and agrochemicals .

- Heck Reaction : The compound has been employed in Heck reactions to produce substituted aryl compounds that are critical in drug development .

Material Science

In material science, this compound is being explored for its potential use in developing new materials with enhanced properties.

Properties and Applications

- Thermal Stability : The incorporation of dioxolane units contributes to the thermal stability of polymers synthesized from this compound. This makes it suitable for applications requiring materials that can withstand high temperatures .

- Conductive Polymers : Research is ongoing into the use of thiophene-based compounds like this compound in creating conductive polymers for electronic applications .

Market Insights

The market for this compound is expanding due to its versatile applications across industries. A recent market research report highlighted trends indicating increased demand for this compound in pharmaceutical manufacturing and material sciences .

Market Data Overview

| Region | Application Area | Market Trend |

|---|---|---|

| North America | Pharmaceuticals | Growing demand |

| Europe | Material Science | Increasing investments |

| Asia | Organic Synthesis | Expanding research focus |

作用机制

The mechanism of action of Hexyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The thiophene ring may also participate in π-π interactions, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Alkyl Chain Variations in Thiophenecarboxylate Esters

The hexyl ester is part of a homologous series of 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylates with varying alkyl chains. Key analogs include:

Key Observations :

- Lipophilicity and Solubility: Longer alkyl chains (e.g., hexyl vs. butyl) enhance lipophilicity, improving solubility in nonpolar solvents but reducing water solubility. This property is critical for applications in polymer matrices or as bioactive agents requiring membrane permeability.

- Thermal Stability : Longer chains may lower melting points due to reduced crystallinity, though specific data for these compounds are unavailable.

- Commercial Viability : The discontinuation of propyl and tert-butyl derivatives suggests challenges in synthesis scalability or inferior performance compared to hexyl/butyl analogs.

Substituent Effects: Dioxolane vs. Other Functional Groups

The 1,3-dioxolane group distinguishes these compounds from other thiophenecarboxylate derivatives. For example:

Functional Group Impact :

- Dioxolane Group : Enhances stability against hydrolysis compared to free aldehydes or ketones, making it suitable for acidic or aqueous environments. Its electron-donating nature may also modulate the thiophene ring’s electronic properties for catalysis or optoelectronic applications.

- Amino/Cyano Groups: Increase polarity and reactivity, favoring pharmaceutical applications (e.g., hydrogen bonding in drug-receptor interactions) .

生物活性

Hexyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate is a chemical compound with notable structural features that suggest potential biological activities. This compound includes a thiophene ring and a dioxolane moiety, which are often associated with various pharmacological properties. The molecular formula for this compound is , and its molecular weight is approximately 284.37 g/mol. This article explores the biological activity of this compound, including its synthesis, potential applications, and preliminary research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The presence of the hexyl group enhances its hydrophobic characteristics, making it soluble in organic solvents, which is advantageous for various applications in organic synthesis and medicinal chemistry.

Synthetic Route Example:

- Starting Materials: Thiophene derivatives and dioxolane precursors.

- Reagents: Common reagents include acids or bases to facilitate esterification.

- Conditions: Reactions are generally carried out under controlled temperature and pressure to optimize yield.

Enzyme Interaction Studies

Research indicates that compounds containing dioxolane and thiophene moieties can interact with biological targets such as enzymes or receptors. Understanding these interactions is crucial for elucidating the mechanisms of action and potential therapeutic applications of this compound .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate | Ethyl group instead of hexyl | Lower hydrophobicity than hexyl variant |

| Methyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate | Methyl group provides different solubility | Potentially higher reactivity due to smaller size |

| Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate | Propyl group offers moderate hydrophobicity | Intermediate properties between ethyl and hexyl |

This table illustrates how variations in the alkyl chain length affect the hydrophobicity and reactivity of these compounds.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research has highlighted the biological activities of similar compounds:

常见问题

Q. What synthetic methodologies are optimal for preparing Hexyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate?

The compound can be synthesized via acetalization or esterification reactions. For instance, acetalization of thiophene derivatives with ethylene glycol under acidic catalysis is a common strategy, as seen in biomass valorization studies . Key steps include protecting reactive hydroxyl groups to avoid etherification side reactions. Optimization of reaction conditions (e.g., catalyst choice, temperature, solvent) is critical to minimize byproducts like 5-((2-hydroxyethoxy)methyl)furan-2-carbaldehyde . Purification via column chromatography or recrystallization is recommended for isolating the target compound.

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, a related thiophene-dioxolane derivative (C29H23F6NO2S) crystallized in a monoclinic system (space group P2₁/c) with cell parameters a = 10.7364 Å, b = 9.8983 Å, c = 24.020 Å, and β = 93.151° . Data collection using a Bruker SMART APEX diffractometer (MoKα radiation, λ = 0.71073 Å) and refinement via SHELXL are typical. Hydrogen atoms are often placed geometrically and refined using a riding model.

Q. What computational methods are suitable for analyzing the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can predict molecular geometry, frontier molecular orbitals, and electrostatic potential surfaces. For instance, studies on ethyl thiophene carboxylates used DFT to correlate photochromic behavior with electron delocalization in the excited state . Molecular docking or dynamics simulations may further elucidate interactions in host-guest systems or polymeric matrices.

Q. How can photochromic behavior be characterized in different media?

UV-Vis spectroscopy is essential. A related dioxolane-thiophene derivative exhibited reversible photochromism in hexadecane and PMMA films: irradiation at 297 nm induced a color shift (λmax = 592 nm), while visible light (>510 nm) reversed it . Solvent polarity and polymer matrix rigidity significantly affect switching kinetics. Time-resolved spectroscopy can quantify decay lifetimes of excited states.

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies (e.g., bond lengths from SCXRD vs. DFT) require multi-technique validation. For example, inconsistent H-bonding patterns in NMR vs. XRD can be addressed via variable-temperature NMR or neutron diffraction. SHELXL refinement with anisotropic displacement parameters improves XRD accuracy , while hybrid DFT-MD simulations reconcile dynamic vs. static structural models .

Q. How can reaction pathways be optimized to suppress etherification byproducts?

In acetalization, side reactions (e.g., etherification of hydroxyl groups) are mitigated using selective catalysts (e.g., Brønsted acids like p-TSA) and controlled stoichiometry of diols . In situ monitoring via HPLC or <sup>13</sup>C NMR tracks intermediate formation. For example, limiting ethylene glycol to 1.2 equivalents reduced ether byproducts from 15% to <3% in HMF acetalization .

Methodological Guidance

- Synthesis: Prioritize anhydrous conditions for esterification to avoid hydrolysis.

- Characterization: Combine SCXRD, FTIR (C=O stretch ~1700 cm⁻¹), and <sup>1</sup>H NMR (thiophene protons at δ 6.8–7.5 ppm) for structural confirmation.

- Computational Studies: Validate DFT geometries against crystallographic data to ensure accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。